Lipophilicity Advantage Over the 3-Difluoromethyl Regioisomer
The target compound exhibits a computed XLogP3 value of 2.2, which is 0.08 units higher than the value reported for the regioisomer 4-bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole (logP = 2.12) [1]. This modest difference can influence membrane permeability and off-target binding in medicinal chemistry campaigns.
ΔlogP = +0.08 vs. regioisomer
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 (computed); experimental logP = 1.90 (Hit2Lead) |
| Comparator Or Baseline | 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole: logP = 2.12 |
| Quantified Difference | ΔlogP = +0.08 (target more lipophilic than regioisomer); ΔlogP ≈ –0.30 vs. experimental value |
| Conditions | Computed properties (XLogP3 from PubChem; experimental logP from Chemsrc and Hit2Lead databases) |
Why This Matters
Even small lipophilicity differences (ΔlogP ≈ 0.1) can translate into significant changes in oral absorption, plasma protein binding, and metabolic clearance, directly impacting lead optimization decisions.
- [1] PubChem, CID 46318312, 4-Bromo-1-(difluoromethyl)-3-methyl-1H-pyrazole. Computed XLogP3 = 2.2. https://pubchem.ncbi.nlm.nih.gov/compound/46318312 View Source
